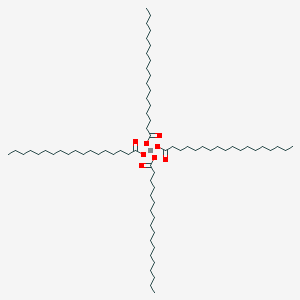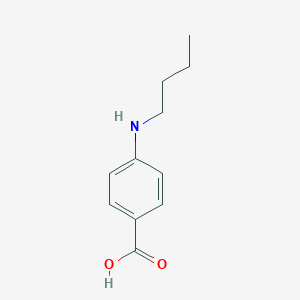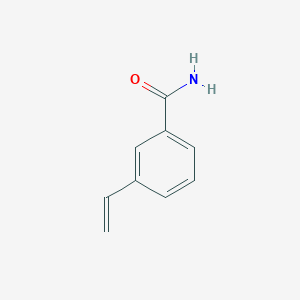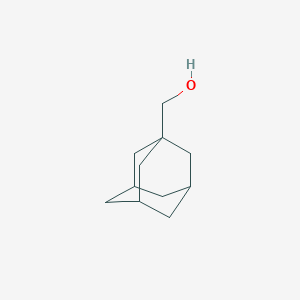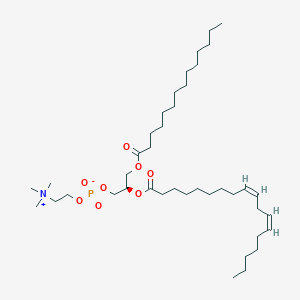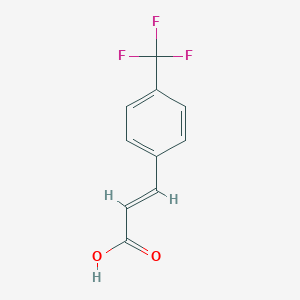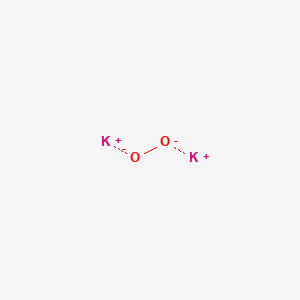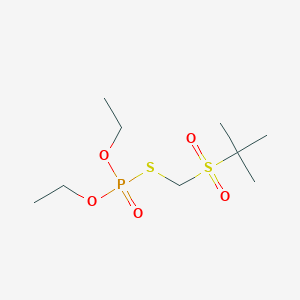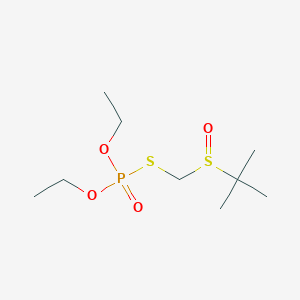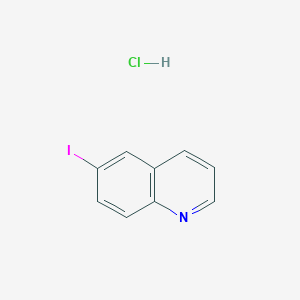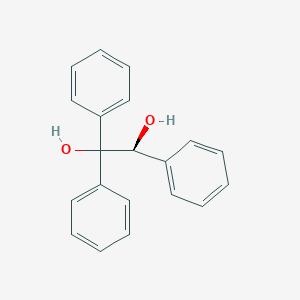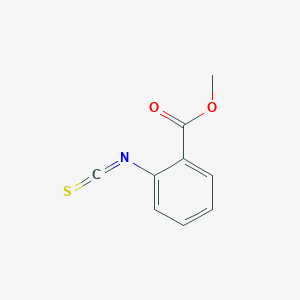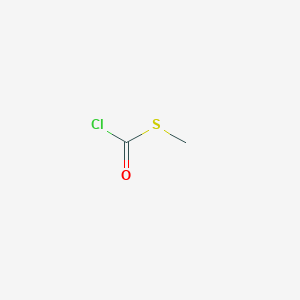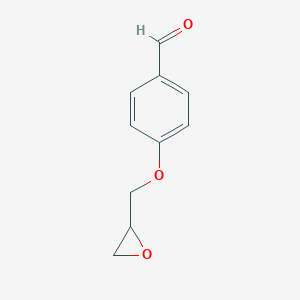![molecular formula C40H47FN2O5 B104621 tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate CAS No. 1099474-28-8](/img/structure/B104621.png)
tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a complex organic molecule that likely possesses several interesting properties due to the presence of a fluorophenyl group, a phenylcarbamoyl group, and a dioxan ring. The incorporation of fluorine into organic compounds can significantly alter their chemical behavior, making them valuable in various applications, including drug discovery .
Synthesis Analysis
The synthesis of complex molecules such as the one often involves multiple steps, including functional group transformations and the formation of rings or other structural features. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate was achieved through acylation, nucleophilic substitution, and reduction, starting from commercially available 4-fluoro-2methoxy-5nitroaniline . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For instance, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, which provided detailed information about the crystal system, space group, and unit cell parameters . These techniques would be essential in determining the precise molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and overall structure. The presence of a fluorine atom can make a molecule a good candidate for nucleophilic substitution reactions, as seen with the use of phenylsulfur trifluorides for fluorination reactions . The compound's reactivity could also be explored in the context of its potential to undergo transformations such as deoxofluorination or conversion of carboxylic groups to trifluoromethyl groups, as demonstrated by the diverse fluorination capabilities of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of tert-butyl groups can increase steric bulk, potentially affecting solubility and reactivity. The fluorine atom could alter the compound's lipophilicity, which is important in drug design. The crystalline nature of similar compounds, as well as their thermal stability and resistance to hydrolysis, can provide insights into the stability and handling of the compound . Additionally, the biological activity, such as antibacterial or anthelmintic properties, could be assessed through in vitro screening, as was done for tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Synthesis of Atorvastatin Intermediate
The synthesis of tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a key intermediate in the synthesis of atorvastatin, an effective HMG-CoA reductase inhibitor, showcases the compound's relevance in medicinal chemistry. A novel synthesis route based on the Henry reaction illustrates its potential in creating vital pharmaceutical agents (S. Rádl, 2003).
Chemoenzymatic Synthesis for HMG-CoA Reductase Inhibitors
The chemoenzymatic synthesis involving racemic syn-ethyl (E)-2-(2,2-dimethyl-6-styryl-1,3-dioxan-4-yl)acetate further highlights the compound's utility in the development of HMG-CoA reductase inhibitors like rosuvastatin, underlining its importance in addressing hyperlipidemia and related conditions (P. Ramesh et al., 2017).
Organic Synthesis and Chemical Research
Enantioselective Synthesis
The efficient and enantioselective synthesis of tert-butyl 2-(4R, 6R)-6-(2-aminoethyl)-2, 2-dimethyl-1, 3-dioxan-4-yl) acetate demonstrates its significance in organic chemistry, providing a pathway to produce atorvastatin calcium on an industrial scale. This aspect underscores the compound's role in facilitating large-scale pharmaceutical production with high purity and yield (Naresh Vempala et al., 2022).
Polyketide Synthesis Building Block
The development of syn-stereodiad building blocks for polyketides, illustrating a method for transforming certain precursors into valuable chemical entities for natural compound synthesis, points to the broader applicability of related chemical structures in synthesizing complex organic molecules with potential biological activity (D. Shklyaruck, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-28-18-12-9-13-19-28)34(27-16-10-8-11-17-27)37(31-20-14-15-21-32(31)41)43(36)23-22-29-24-30(47-40(6,7)46-29)25-33(44)48-39(3,4)5/h8-21,26,29-30H,22-25H2,1-7H3,(H,42,45)/t29-,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLDCYSMISEWEJ-LOYHVIPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

